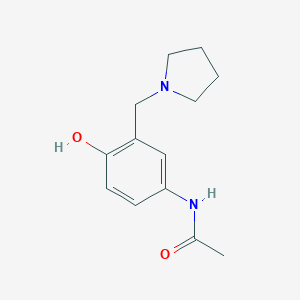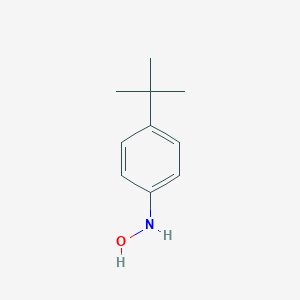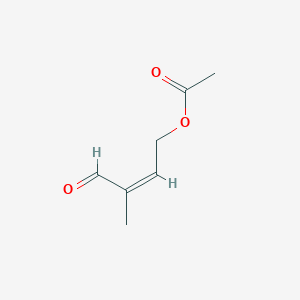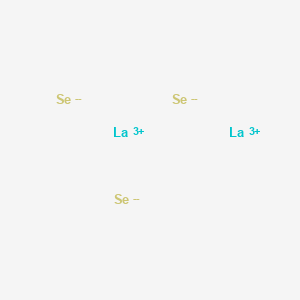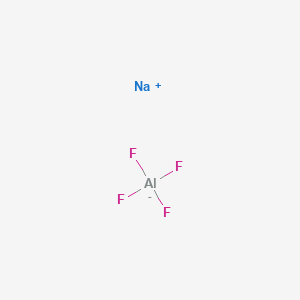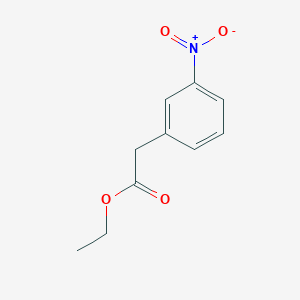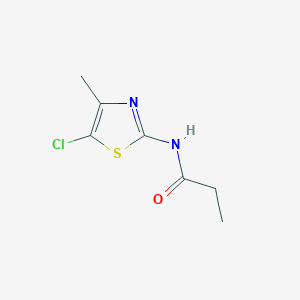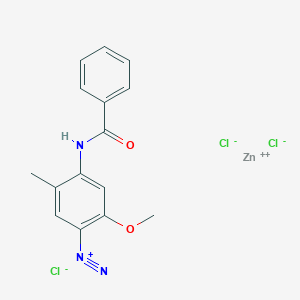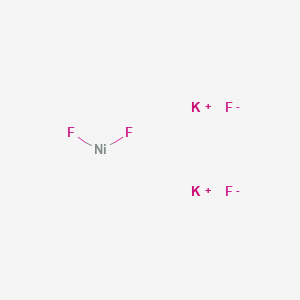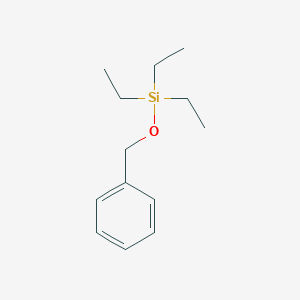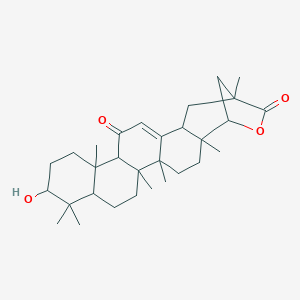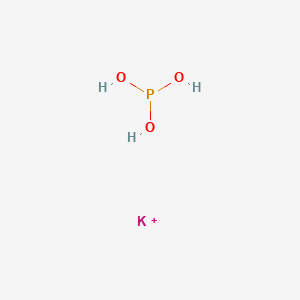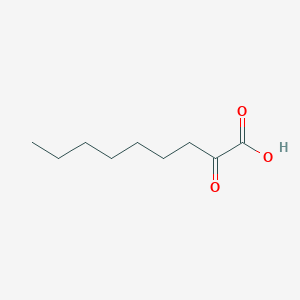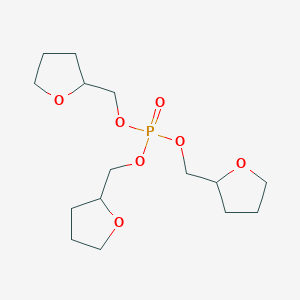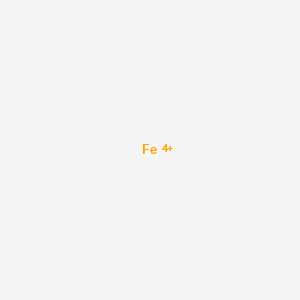
Iron(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(IV) is a highly reactive and unstable species that has been the subject of intense scientific research in recent years. This species is of particular interest due to its potential applications in catalysis, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of Iron(IV) is complex and depends on the specific system in which it is involved. In catalysis, Iron(IV) acts as an oxidant by abstracting hydrogen atoms from organic substrates. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450, where it is responsible for the oxidative cleavage of C-H bonds. In materials science, Iron(IV) is used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
Biochemische Und Physiologische Effekte
Iron(IV) has been shown to have a variety of biochemical and physiological effects. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In physiology, Iron(IV) has been implicated in the oxidative stress response, where it is involved in the generation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Iron(IV) has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a powerful oxidant. Another advantage is its potential applications in catalysis, biochemistry, and materials science. One limitation is its instability, which makes it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Iron(IV). One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the exploration of new applications in catalysis, biochemistry, and materials science. A third direction is the investigation of the biochemical and physiological effects of Iron(IV) in vivo. Finally, the development of new tools and techniques for studying Iron(IV) in complex systems will be essential for advancing our understanding of this important species.
Conclusion
In conclusion, Iron(IV) is a highly reactive and unstable species that has potential applications in catalysis, biochemistry, and materials science. Despite its challenges, Iron(IV) has been the subject of intense scientific research in recent years, and there are exciting opportunities for future research in this field.
Synthesemethoden
The synthesis of Iron(IV) is a challenging task due to its high reactivity and instability. One of the most common methods for synthesizing Iron(IV) is through the oxidation of Iron(II) or Iron(III) with strong oxidants such as hydrogen peroxide or persulfate. Another method involves the use of Iron(III) complexes with ligands that have high redox potentials, such as porphyrins or corroles. These complexes can be oxidized to form Iron(IV) species.
Wissenschaftliche Forschungsanwendungen
Iron(IV) has been extensively studied for its potential applications in catalysis, biochemistry, and materials science. In catalysis, Iron(IV) has been shown to be an efficient oxidant for a variety of organic substrates. In biochemistry, Iron(IV) has been implicated in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In materials science, Iron(IV) has been used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
Eigenschaften
CAS-Nummer |
14127-53-8 |
|---|---|
Produktname |
Iron(IV) |
Molekularformel |
Fe+4 |
Molekulargewicht |
55.84 g/mol |
IUPAC-Name |
iron(4+) |
InChI |
InChI=1S/Fe/q+4 |
InChI-Schlüssel |
SGGMZBKLQLBBLK-UHFFFAOYSA-N |
SMILES |
[Fe+4] |
Kanonische SMILES |
[Fe+4] |
Andere CAS-Nummern |
14127-53-8 |
Synonyme |
Fe(4+) ferryl ion ferryl iron iron (4+) ion iron(IV) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



